molecular formula C13H14N2O3S B2931586 N-methoxy-4-((4-methylthiazol-2-yl)methoxy)benzamide CAS No. 1251551-74-2

N-methoxy-4-((4-methylthiazol-2-yl)methoxy)benzamide

Cat. No. B2931586
CAS RN: 1251551-74-2
M. Wt: 278.33
InChI Key: ZVAWDSNLTJSEFS-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives, which are structurally similar to the compound you mentioned, have been synthesized and studied for their potential as multi-target-directed ligands . These compounds have shown promising results in biological activities such as antioxidant, antibacterial, antifungal, and α-glucosidase inhibition .


Synthesis Analysis

The synthesis of these compounds involves a well-developed structure-activity relationship . The products were obtained in good to excellent yield . The synthesized compounds were further subjected to chemical characterization (NMR, FTIR, and elemental analysis) .


Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were determined using various spectroscopic techniques, including IR, 1H NMR, 13C NMR .

Advantages and Limitations for Lab Experiments

N-methoxy-4-((4-methylthiazol-2-yl)methoxy)benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, allowing for its use in high-throughput screening assays. This compound also exhibits a range of biological activities, making it a versatile pharmacological tool for studying various biological processes. However, there are also limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, its potential toxicity and side effects have not been thoroughly investigated, which may limit its use in animal studies.

Future Directions

There are several potential future directions for research on N-methoxy-4-((4-methylthiazol-2-yl)methoxy)benzamide. One area of interest is the development of more potent and selective analogs of this compound that exhibit improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity and side effects, which may inform its future use in drug development and clinical trials.

Synthesis Methods

The synthesis of N-methoxy-4-((4-methylthiazol-2-yl)methoxy)benzamide involves a series of chemical reactions, starting with the synthesis of 4-methylthiazole-2-carboxylic acid. This is followed by the synthesis of 4-methylthiazole-2-carboxylic acid hydrazide, which is then reacted with 4-methoxybenzoyl chloride to yield this compound. The purity of the final product is typically confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-methoxy-4-((4-methylthiazol-2-yl)methoxy)benzamide has been used in a variety of scientific research applications, including studies of inflammation, oxidative stress, and cancer. For example, this compound has been shown to reduce inflammation in animal models of arthritis and colitis, potentially through its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to have antioxidant properties, which may contribute to its protective effects against oxidative stress-induced damage in cells. In addition, this compound has been investigated as a potential anticancer agent, with studies suggesting that it may inhibit the growth and proliferation of cancer cells through a variety of mechanisms.

Biochemical Analysis

Biochemical Properties

N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it can interact with cytochrome P450 enzymes, which are involved in drug metabolism and the synthesis of cholesterol, steroids, and other lipids . The nature of these interactions often involves the binding of the thiazole ring to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival . Additionally, N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular health and function.

Molecular Mechanism

At the molecular level, N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which play a pivotal role in signal transduction and cellular communication . This inhibition can result in altered phosphorylation states of key proteins, thereby affecting downstream signaling pathways and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of xenobiotics and endogenous compounds . The compound’s influence on metabolic flux and metabolite levels can lead to alterations in cellular homeostasis and energy production.

Transport and Distribution

Within cells and tissues, N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution pattern of this compound is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide is a key determinant of its activity and function. This compound is often directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus. Targeting signals and post-translational modifications play a role in directing the compound to these locations, where it can interact with relevant biomolecules and influence cellular processes.

properties

IUPAC Name

N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-9-8-19-12(14-9)7-18-11-5-3-10(4-6-11)13(16)15-17-2/h3-6,8H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAWDSNLTJSEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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